Modulating Catalytic Chemoselectivity: tert-Butyl vs. iso-Propyl Substituent Effect on Decalin Formation in Mo-Catalyzed Naphthalene Hydrogenation
The single ortho-tert-butyl substituent in anilines used to synthesize oxazoline imino(pyridine) (OIP) molybdenum catalysts uniquely directs the chemoselectivity of naphthalene hydrogenation towards decalin formation, in contrast to catalysts derived from 2,6-diisopropylaniline [1]. While catalysts with 2,6-diisopropyl substituents show high activity but produce equimolar mixtures of tetralin and decalin, the introduction of a 2-tert-butyl group increases the selectivity for the more fully hydrogenated decalin product [1]. This demonstrates a class-level effect where the nature of steric hindrance (single bulky tert-butyl vs. two smaller isopropyl groups) dictates the reaction pathway.
| Evidence Dimension | Chemoselectivity in asymmetric hydrogenation |
|---|---|
| Target Compound Data | Catalysts derived from 2-tert-butylaniline (a close analog lacking the 6-chloro group) promote increased decalin formation. |
| Comparator Or Baseline | Catalysts derived from 2,6-diisopropylaniline produce near equimolar mixtures of tetralin and decalin. |
| Quantified Difference | A shift in product distribution from a ~1:1 mixture to a higher proportion of decalin. |
| Conditions | Asymmetric hydrogenation of substituted naphthalenes using [(OIP)Mo(COD)] precatalysts. |
Why This Matters
For researchers optimizing ligand design for arene hydrogenation, selecting an aniline building block with a single ortho-tert-butyl group offers a distinct advantage in tuning chemoselectivity toward fully saturated products, a feature not achievable with the more common 2,6-diisopropyl motif.
- [1] Gupta, P., Hierlmeier, G., Baete, C., Pecoraro, M. V., Tosatti, P., Puentener, K., et al. (2024). Asymmetric Hydrogenation of Naphthalenes with Molybdenum Catalysts: Ligand Design Improves Chemoselectivity. ACS Catalysis. https://doi.org/10.1021/acscatal.4c04620 View Source
